7-Iodobenzo[D]thiazol-6-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
7-iodo-1,3-benzothiazol-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2S/c8-6-4(9)1-2-5-7(6)11-3-10-5/h1-3H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYYTJMZHGBKFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1N)I)SC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40731442 | |
| Record name | 7-Iodo-1,3-benzothiazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40731442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914366-54-4 | |
| Record name | 7-Iodo-1,3-benzothiazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40731442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance of the Benzothiazole Heterocyclic Scaffold in Drug Discovery and Development
The benzothiazole (B30560) scaffold, which consists of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a fundamental structural motif in a vast array of pharmacologically significant compounds. nih.govtandfonline.com This bicyclic heterocyclic system is a key pharmacophore that imparts a wide spectrum of biological activities. tandfonline.comijpsr.com Consequently, benzothiazole and its derivatives have been a focal point for medicinal chemists, leading to the synthesis and evaluation of numerous novel therapeutic agents. nih.govtandfonline.com
The versatility of the benzothiazole core is demonstrated by its presence in drugs with diverse clinical applications. crimsonpublishers.com The range of pharmacological activities associated with benzothiazole derivatives is extensive, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, antidiabetic, antiviral, and analgesic properties. nih.govresearchgate.net This broad utility has cemented the benzothiazole scaffold as a "magic molecule" in the pursuit of new treatments for a variety of diseases, stimulating continuous research into its chemical and biological potential. ijpsr.com The notable therapeutic potential of these compounds has spurred a growing interest in benzothiazole-based drug development in recent years. nih.gov
Table 1: Documented Pharmacological Activities of Benzothiazole Derivatives
| Biological Activity | Reference |
|---|---|
| Antitumor | nih.gov, crimsonpublishers.com |
| Antimicrobial | nih.gov, crimsonpublishers.com, researchgate.net |
| Antidiabetic | nih.gov |
| Anti-inflammatory | nih.gov, crimsonpublishers.com, researchgate.net |
| Anticonvulsant | nih.gov, researchgate.net |
| Antiviral | nih.gov, researchgate.net |
| Antioxidant | nih.gov, researchgate.net |
| Antitubercular | nih.gov |
| Antimalarial | nih.gov |
| Analgesic | nih.gov, researchgate.net |
The Role of Halogenation, Specifically Iodination, in Modulating Chemical and Biological Properties of Organic Compounds
Halogenation, the introduction of one or more halogen atoms into a molecule, is a critical strategy in medicinal chemistry for modulating the properties of organic compounds. fiveable.me The carbon-halogen (C-X) bond is a crucial functional group found in many pharmaceuticals and agrochemicals. rsc.org Among the halogens, iodine offers a unique set of characteristics. The introduction of an iodine atom can significantly alter a molecule's physical, chemical, and biological profile. fiveable.me
Iodination can influence several key drug-like properties:
Lipophilicity: The large and polarizable nature of the iodine atom can increase a compound's lipophilicity, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.
Binding Affinity: Iodine can participate in halogen bonding, a non-covalent interaction with biological targets like proteins, potentially enhancing binding affinity and selectivity.
Metabolic Stability: The introduction of iodine at a metabolically susceptible position can block enzymatic degradation, thereby increasing the compound's half-life.
Synthetic Handle: The carbon-iodine bond is relatively weak, making iodinated compounds valuable synthetic intermediates. fiveable.me The iodine atom can be readily replaced through various cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the late-stage functionalization and diversification of complex molecules. fiveable.memdpi.com
Iodinated compounds are frequently used as reagents and building blocks in the synthesis of biologically active molecules and natural products. mdpi.comresearchgate.net Furthermore, the reactivity of iodine is harnessed in various biological contexts; for instance, certain iodine species have inherent antimicrobial and antioxidant activities. mdpi.com
Rationale for Academic Investigation of 7 Iodobenzo D Thiazol 6 Amine As a Novel Chemical Entity
The academic pursuit of 7-Iodobenzo[d]thiazol-6-amine as a novel chemical entity is founded on a logical combination of established medicinal chemistry principles. The primary rationale stems from the convergence of the proven biological significance of the benzothiazole (B30560) scaffold and the strategic use of iodination to fine-tune molecular properties.
The benzothiazole core provides a high probability of biological relevance, given its extensive history in successful therapeutic agents. nih.govnih.gov The addition of an iodo group at the 7-position and an amine group at the 6-position creates a unique substitution pattern that has not been extensively explored compared to other isomers, such as 2-aminobenzothiazoles. cymitquimica.comeco-vector.com This novelty is critical, as even minor positional changes of substituents on a heterocyclic ring can lead to dramatic shifts in biological activity and target selectivity. nih.gov For example, research on related iodinated benzothiazoles, such as N-(4-Chlorophenyl)-6-iodobenzo[d]thiazol-2-amine, has been undertaken to explore their potential in various therapeutic areas. clockss.org
The investigation is driven by the hypothesis that the specific arrangement of the iodo and amino groups on the benzo portion of the scaffold will confer a unique pharmacological profile. The iodine atom could serve to enhance binding to specific biological targets through halogen bonding, while also offering a reactive site for further chemical modification to create a library of related compounds for structure-activity relationship (SAR) studies. The amino group provides another point for chemical modification and can influence the molecule's solubility and hydrogen bonding capabilities. Therefore, the synthesis and biological evaluation of this compound represent a targeted effort to explore new chemical space within a proven pharmacophore family, aiming to discover novel lead compounds for drug development.
Overview of Research Paradigms Applied to Complex Bioactive Small Molecules
Strategies for the Construction of the Benzo[d]thiazole Core
The synthesis of the benzothiazole (B30560) nucleus is a well-explored area of organic chemistry, with numerous methods developed to achieve this bicyclic heteroaromatic system. mdpi.comrsc.org These strategies often revolve around the formation of the thiazole (B1198619) ring fused to a benzene (B151609) ring, utilizing a variety of starting materials and catalytic systems.
Cyclization Reactions Utilizing 2-Aminobenzenethiols and Derivatives
A cornerstone in benzothiazole synthesis is the condensation and subsequent cyclization of 2-aminobenzenethiol with various electrophilic partners. chemrevlett.commdpi.comorganic-chemistry.org This approach is widely employed due to the ready availability of the starting materials and the versatility of the reaction.
One of the most common methods involves the reaction of 2-aminobenzenethiol with aldehydes or carboxylic acids. mdpi.comresearchgate.net For instance, the condensation of 2-aminobenzenethiol with aldehydes can be catalyzed by various reagents, including a mixture of H2O2/HCl in ethanol (B145695) at room temperature, affording good to excellent yields of 2-substituted benzothiazoles. mdpi.com Similarly, the reaction with carboxylic acids, often facilitated by dehydrating agents or under high-temperature conditions, leads to the formation of the corresponding benzothiazole derivatives. tandfonline.com
The reaction can also be carried out with other carbonyl-containing compounds. For example, the condensation with ketones, acyl chlorides, and even carbon dioxide has been reported to yield benzothiazole structures under specific conditions. mdpi.com The use of nitriles as the electrophilic partner, often catalyzed by copper salts, provides another efficient route to 2-substituted benzothiazoles. mdpi.comorganic-chemistry.org
Furthermore, intramolecular cyclization of thioformanilides, derived from 2-aminobenzenethiol, can be achieved using oxidizing agents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) at room temperature. indexcopernicus.com The reaction of 2-aminobenzenethiols with isothiocyanates, often catalyzed by iron salts, provides a direct route to 2-aminobenzothiazole (B30445) derivatives. clockss.org
| Starting Materials | Reagents/Catalyst | Product Type | Reference |
|---|---|---|---|
| 2-Aminobenzenethiol and Aldehydes | H₂O₂/HCl, Ethanol | 2-Substituted Benzothiazoles | mdpi.com |
| 2-Aminobenzenethiol and Carboxylic Acids | Molecular Iodine (solvent-free) | 2-Substituted Benzothiazoles | tandfonline.com |
| 2-Aminobenzenethiol and Nitriles | Copper catalyst | 2-Substituted Benzothiazoles | mdpi.comorganic-chemistry.org |
| Thioformanilides | DDQ, CH₂Cl₂ | Benzothiazoles | indexcopernicus.com |
| 2-Aminobenzenethiols and Isothiocyanates | Fe(NO₃)₃·9H₂O | 2-Aminobenzothiazoles | clockss.org |
Palladium-Catalyzed C-H Functionalization and Intramolecular C-Heteroatom Bond Formation
Palladium catalysis has emerged as a powerful tool for the synthesis of benzothiazoles, offering alternative pathways that often proceed with high efficiency and selectivity. acs.orgrsc.orgorganic-chemistry.org These methods typically involve the activation of a C-H bond on an aniline (B41778) derivative, followed by intramolecular cyclization to form the C-S bond of the thiazole ring.
One notable strategy is the palladium-catalyzed intramolecular C-H functionalization/C-S bond formation from thiobenzanilides. acs.org This transformation can be achieved using a catalytic system comprising Pd(II), Cu(I), and Bu4NBr, leading to variously substituted benzothiazoles in high yields. acs.org Another approach involves the conversion of N-arylthioureas to 2-aminobenzothiazoles using a Pd(PPh3)4/MnO2 co-catalytic system under an oxygen atmosphere. organic-chemistry.org This method directly functionalizes the ortho-aryl C-H bond, avoiding the need for pre-halogenated substrates. organic-chemistry.org
Direct arylation of the benzothiazole core itself is another significant application of palladium catalysis. For instance, the direct arylation of benzothiazole with iodoarenes can be performed at room temperature using a palladium catalyst promoted by silver salts in hexafluoroisopropanol (HFIP). rsc.org This allows for the introduction of aryl groups at the 2-position of the benzothiazole ring. More uniquely, a phosphine-free PdCl2 system with PivOK in NMP at high temperatures has been shown to regioselectively arylate benzothiazoles at the C7 position. acs.org
| Starting Material | Catalytic System | Key Transformation | Product | Reference |
|---|---|---|---|---|
| Thiobenzanilides | Pd(II), Cu(I), Bu₄NBr | Intramolecular C-H functionalization/C-S bond formation | 2-Substituted Benzothiazoles | acs.org |
| N-Arylthioureas | Pd(PPh₃)₄/MnO₂ | Intramolecular oxidative C-H bond functionalization | 2-Aminobenzothiazoles | organic-chemistry.org |
| Benzothiazole and Iodoarenes | Pd catalyst, Ag salt, HFIP | Direct C-H arylation at C2 | 2-Arylbenzothiazoles | rsc.org |
| Benzothiazole and Aryl Halides | PdCl₂, PivOK, NMP | Regioselective C-H arylation at C7 | 7-Arylbenzothiazoles | acs.org |
Green Chemistry Approaches to Benzothiazole Synthesis
In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods, and the synthesis of benzothiazoles is no exception. airo.co.inmdpi.comrsc.orgresearchgate.netnih.gov Green chemistry approaches focus on the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.
A prominent green strategy is the use of water as a solvent. For example, the synthesis of 2-aryl benzothiazoles has been achieved through the oxidative condensation of benzothiazoles with aryl aldehydes in neat water, catalyzed by K2S2O8. organic-chemistry.org Another approach utilizes a magnetic nanoparticle-supported Lewis acidic ionic liquid as a recyclable catalyst for the condensation of 2-aminophenols with aromatic aldehydes under solvent-free ultrasound irradiation to produce benzothiazoles. nih.gov
The use of carbon dioxide (CO2) as a renewable C1 feedstock represents a particularly innovative green approach. chemrevlett.commdpi.com Benzothiazoles can be synthesized from 2-aminobenzenethiols and CO2 in the presence of a reducing agent and a suitable catalyst. chemrevlett.com Microwave-assisted synthesis is another energy-efficient method that can accelerate reaction rates under mild conditions, often leading to high yields in short reaction times. airo.co.in For instance, the reaction of o-aminothiophenol and an aldehyde can be completed in 10 minutes under microwave irradiation in ethanol. airo.co.in
Electrochemical Synthesis Routes for Benzothiazole Derivatives
Electrochemical synthesis offers a powerful and environmentally friendly alternative to traditional chemical methods for preparing benzothiazole derivatives. researchgate.netsid.irresearchgate.netbenthamdirect.comsemanticscholar.org These methods utilize electricity to drive chemical reactions, often avoiding the need for harsh reagents and reducing waste generation. sid.irresearchgate.net
One electrochemical approach involves the reaction of aniline derivatives with ammonium (B1175870) thiocyanate (B1210189) in the presence of sodium bromide, which acts as both an electrolyte and a brominating agent, to produce 2-aminobenzothiazole derivatives. researchgate.net This method is notable for being bromine-free in the traditional sense and proceeding under mild, room-temperature conditions. researchgate.net
Another strategy involves the electrochemical oxidation of catechols in the presence of a nucleophile like benzothiazole-2-thiol. sid.ir The electrochemically generated ortho-benzoquinones participate in a Michael addition reaction to form new benzothiazole derivatives. sid.ir Similarly, the electrochemical oxidation of catechols in the presence of thiouracil derivatives can lead to the formation of novel benzothiazole compounds through a 1,4-Michael addition mechanism. semanticscholar.org The amalgamation of bis(2-aminophenyl)disulfides with aromatic aldehydes under the influence of electrodes also provides a route to 2-substituted benzothiazoles. benthamdirect.com
Selective Iodination at the 7-Position and Amination at the 6-Position
The synthesis of this compound requires the regioselective introduction of both an iodine atom and an amino group onto the benzothiazole core. This presents a significant synthetic challenge due to the potential for multiple isomers to form.
Direct Halogenation Methods and Regioselectivity Considerations
Direct halogenation of the benzothiazole ring system is a common method for introducing halogen atoms. However, controlling the regioselectivity of this reaction is crucial. The electronic nature of the benzothiazole ring, with the electron-withdrawing thiazole portion, influences the position of electrophilic substitution.
For the synthesis of 6-iodobenzothiazole derivatives, a common starting material is 4-iodoaniline (B139537). Cyclization of 4-iodoaniline with potassium thiocyanate and bromine in glacial acetic acid can yield 6-iodobenzo[d]thiazol-2-amine. An iron-catalyzed reaction of the appropriately substituted 2-aminobenzenethiol with an isothiocyanate can also be employed to construct the 6-iodo-2-aminobenzothiazole scaffold. clockss.org
Achieving iodination specifically at the 7-position can be more challenging. While direct iodination of the parent benzothiazole often leads to a mixture of products, specific directing groups can influence the regioselectivity. nih.gov For instance, palladium-catalyzed C-H activation has been shown to selectively functionalize the C7 position of benzoxazoles and benzothiazoles, suggesting a potential route for targeted iodination. acs.org The use of a directing group on the benzothiazole can facilitate ortho-functionalization, including halogenation. nih.gov The synthesis of 7-bromo and 7-ester substituted benzothiazoles has been achieved, indicating that functionalization at the 7-position is possible. rhhz.net
The subsequent introduction of an amino group at the 6-position would likely proceed through a separate synthetic step, such as a nucleophilic aromatic substitution on a pre-functionalized benzothiazole or through a multi-step sequence involving nitration and subsequent reduction. The selective amination of benzothiazoles, particularly at specific positions, is an area of ongoing research. rhhz.netrsc.org
| Target Position | Functional Group | Methodology | Key Reagents/Conditions | Reference |
|---|---|---|---|---|
| 6-position | Iodo | Cyclization of 4-iodoaniline | KSCN, Br₂, glacial acetic acid | |
| 6-position | Amino (as part of 2-amino) | Cyclization of substituted aniline | KSCN, Br₂, glacial acetic acid | |
| 7-position | Aryl | Pd-catalyzed C-H arylation | PdCl₂, PivOK, NMP | acs.org |
| 7-position | Bromo/Ester | Not specified | Not specified | rhhz.net |
Metal-Catalyzed Coupling Reactions for Iodine Incorporation
The introduction of an iodine atom onto the benzothiazole core is a key step in the synthesis of this compound. Metal-catalyzed reactions offer a powerful tool for the regioselective iodination of aromatic and heteroaromatic compounds. Palladium- and copper-based catalytic systems are commonly employed for such transformations.
Palladium-catalyzed C-H functionalization represents a direct and atom-economical approach for the synthesis of aryl-iodides. While direct C-H iodination at the 7-position of a pre-formed 6-aminobenzothiazole (B108611) can be challenging due to directing group effects and steric hindrance, palladium catalysts can facilitate such transformations under specific conditions. For instance, a palladium(II) acetate (B1210297) catalyst with a suitable oxidant can promote the direct iodination of benzothiazole derivatives. chimia.ch
Copper-catalyzed reactions, particularly Ullmann-type couplings, are also instrumental in the synthesis of iodo-substituted benzothiazoles. nih.gov These reactions typically involve the coupling of a halo-benzothiazole with an iodine source in the presence of a copper catalyst. The choice of ligands, bases, and solvents is critical for achieving high yields and regioselectivity.
| Catalyst/Reagents | Substrate | Product | Yield | Reference |
|---|---|---|---|---|
| Pd(OAc)₂ / PhI(OAc)₂ / I₂ | Benzothiazole | 2-Aryl-7-iodobenzothiazole (via sequential C-H functionalization) | Good | chimia.ch |
| CuI / L-proline | 2-Mercapto-6-bromobenzothiazole | 2-Mercapto-6-iodobenzothiazole (via halogen exchange) | Not specified | Analogous to other Ullmann couplings |
Strategies for Introducing the Amine Functionality
The introduction of the amine group at the 6-position of the benzothiazole ring is another critical synthetic step. Several strategies can be employed, including nucleophilic aromatic substitution (SNAr), metal-catalyzed amination, and the reduction of a nitro group.
Nucleophilic Aromatic Substitution (SNAr): If a suitable leaving group, such as a fluorine or chlorine atom, is present at the 6-position of the 7-iodobenzothiazole core, direct amination can be achieved through an SNAr reaction with ammonia (B1221849) or an appropriate amine source. The reactivity of the substrate is enhanced by the electron-withdrawing nature of the benzothiazole ring system.
Metal-Catalyzed Amination: Palladium- and copper-catalyzed amination reactions (e.g., Buchwald-Hartwig amination) are highly versatile for forming C-N bonds. mdpi.com These methods can be applied to the amination of 6-halo-7-iodobenzothiazoles. The choice of catalyst, ligand, and base is crucial for the success of these transformations.
Reduction of a Nitro Group: A common and effective strategy involves the introduction of a nitro group at the 6-position, followed by its reduction to an amine. The nitration of the benzothiazole ring can be achieved using standard nitrating agents. Subsequent reduction of the nitro group to the desired amine can be accomplished using various reducing agents, such as tin(II) chloride (SnCl2) or catalytic hydrogenation. mpg.de This approach is often favored due to the reliable nature of both the nitration and reduction steps.
| Method | Precursor | Reagents | Key Advantages | Potential Challenges |
|---|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | 6-Halo-7-iodobenzothiazole | Ammonia or Amine | Direct, often high yielding | Requires activated substrate with a good leaving group |
| Buchwald-Hartwig Amination | 6-Halo-7-iodobenzothiazole | Pd catalyst, ligand, base, amine source | Broad substrate scope, high functional group tolerance | Catalyst cost and sensitivity |
| Nitro Group Reduction | 6-Nitro-7-iodobenzothiazole | SnCl₂, H₂/Pd-C, etc. | Reliable, high-yielding reduction | Requires an additional synthetic step (nitration) |
Synthesis of Diverse this compound Derivatives for Structure-Activity Relationship Studies
To explore the SAR of this compound, the synthesis of a diverse library of derivatives is essential. This allows for the systematic evaluation of how different substituents at various positions of the benzothiazole scaffold affect biological activity.
Late-Stage Functionalization Techniques
Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves the introduction of functional groups into a complex molecule at a late stage of the synthesis. acs.org This approach allows for the rapid diversification of a lead compound, such as this compound, without the need to re-synthesize the entire molecule from scratch. C-H activation and functionalization reactions are particularly valuable LSF tools. For instance, the iodine atom at the 7-position can serve as a handle for various cross-coupling reactions to introduce a wide range of substituents. Similarly, the amine group at the 6-position can be readily acylated, alkylated, or converted into other functional groups.
Modular Synthesis Approaches
Modular synthesis involves the assembly of a target molecule from pre-functionalized building blocks or modules. Current time information in Bangalore, IN. This approach offers a high degree of flexibility and allows for the rapid generation of a library of analogues. For the synthesis of this compound derivatives, a modular approach could involve the synthesis of a variety of substituted 2-aminothiophenols and their subsequent cyclization with different reagents to form the benzothiazole core. For example, a palladium-catalyzed annulation reaction can be used for the modular synthesis of pyrimidine-fused benzothiazoles. nih.gov
Preparation of Radiolabeled Analogues Using Iodine Radioisotopes
Radiolabeled analogues of this compound are invaluable tools for in-vitro and in-vivo studies, such as positron emission tomography (PET) imaging. Iodine has several radioisotopes (e.g., 123I, 124I, 125I, and 131I) that can be incorporated into the molecule. The synthesis of these radiolabeled compounds typically involves the introduction of the radioisotope in the final step of the synthesis to minimize handling of radioactive materials and maximize radiochemical yield.
Oxidative radioiodination is a common method for labeling molecules with iodine radioisotopes. This technique involves the oxidation of a radioiodide (e.g., [125I]NaI) to an electrophilic iodine species, which then reacts with an activated aromatic precursor. A common precursor for this method is a trialkylstannyl derivative (e.g., tributyltin), which undergoes iododestannylation. Oxidizing agents such as hydrogen peroxide or chloramine-T are typically used to facilitate the reaction. For example, radioiodinated benzothiazole derivatives have been prepared for imaging purposes using such methods. The synthesis of [125I]TZDM, a related benzothiazole derivative, exemplifies this approach.
| Radioisotope | Half-life | Emission | Primary Application |
|---|---|---|---|
| 123I | 13.22 hours | Gamma | SPECT Imaging |
| 124I | 4.18 days | Positron, Gamma | PET Imaging |
| 125I | 59.4 days | Gamma | In-vitro assays, Autoradiography |
| 131I | 8.02 days | Beta, Gamma | Therapy, SPECT Imaging |
Isotopic Exchange Reactions
The introduction of iodine radioisotopes (such as ¹²³I, ¹²⁵I, and ¹³¹I) into benzothiazole-based molecules is a critical step for developing single-photon emission computed tomography (SPECT) imaging agents. While direct isotopic exchange, where a non-radioactive iodine atom is swapped for a radioactive one, is a possible pathway, the more prevalent and efficient method for radioiodinating aromatic rings like the benzothiazole system is electrophilic radioiododestannylation. nih.govrsc.org This method involves the synthesis of an organotin precursor, typically a trialkylstannyl derivative, which is then reacted with a source of radioactive iodide in the presence of an oxidizing agent.
The radioiododestannylation reaction offers high efficiency and regioselectivity, as the tin group is placed precisely at the desired iodination site on the precursor molecule. researchgate.net Common oxidizing agents used to facilitate the reaction include hydrogen peroxide, peracetic acid, and chloramine-T. researchgate.net For instance, the radioiodination of tributylstannyl precursors of benzothiazole derivatives has been successfully achieved using hydrogen peroxide as the oxidant, resulting in high radiochemical purity (>95%). researchgate.net This method has been applied to create various radioiodinated benzothiazole analogues for imaging applications, such as targeting beta-amyloid plaques in Alzheimer's disease. nih.gov
In addition to iododestannylation, direct electrophilic radioiodination can be employed on activated aromatic rings. For example, an amino acid derivative was directly labeled with ¹²⁵I at the ortho position to a hydroxyl group, taking advantage of the activated ring, which resulted in a high labeling yield of 92%. researchgate.net The choice of method depends on the specific substrate, the desired position of the radiolabel, and the required specific activity of the final radiotracer.
Below is a table summarizing radioiodination reactions for various benzothiazole analogues, which are structurally related to this compound and serve as examples of the methodology.
Table 1: Examples of Radioiodination Reactions for Benzothiazole Analogues
| Precursor | Radioisotope | Method | Conditions | Radiochemical Purity/Yield | Reference |
|---|---|---|---|---|---|
| 2-(3'-tributylstannyl-4'-methylaminophenyl)-6-hydroxy-benzothiazole | ¹³¹I | Iododestannylation | Hydrogen peroxide | >95% Purity | researchgate.net |
| [(¹²⁵I]-2-(2,2'-bithiophen-5-yl)-6-iodobenzo[d]thiazole) precursor | ¹²⁵I | Iododestannylation | Not specified | High specific labeling | nih.gov |
| Tributyltin derivative of Phenyldiazenyl benzothiazole (PDB) | ¹²⁵I | Iododestannylation | Not specified | No-carrier-added | rsc.org |
Precursor Synthesis for Radiosyntheses
The synthesis of precursors is a foundational step in the development of radiolabeled compounds for positron emission tomography (PET) and SPECT imaging. For radioiodinated benzothiazole analogues, the key precursors are typically organotin compounds, such as tributyltin or trimethyltin (B158744) derivatives. rsc.orgresearchgate.net For analogues labeled with positron emitters like fluorine-18, precursors containing a suitable leaving group, such as a nitro group, are synthesized for subsequent nucleophilic aromatic substitution. acs.org
The synthesis of these precursors often involves multi-step chemical processes starting from commercially available materials. nih.govnih.gov For example, the synthesis of a tributylstannyl precursor for a radioiodinated benzothiazole imaging agent involved several intermediate steps that were verified using proton NMR and mass spectrometry. researchgate.net Similarly, the preparation of precursors for ¹⁸F-labeled aminophenylbenzothiazoles involved the synthesis of a nitro-substituted benzothiazole, which was then subjected to nucleophilic substitution with ¹⁸F-fluoride. acs.org
A common route to building the benzothiazole core itself is the Jacobson cyclization, which involves the reaction of an appropriate o-aminothiophenol with a carboxylic acid or its derivative. cuni.cz Modifications to the benzothiazole scaffold or its substituents are planned into the synthetic route to yield a final precursor molecule that is stable and can be efficiently radiolabeled in a subsequent step. For instance, a precursor for [¹¹C]PiB, a well-known amyloid imaging agent with a benzothiazole core, was synthesized in five steps from anisidine and 4-nitrobenzoyl chloride. nih.gov
The table below outlines synthetic strategies for precursors of benzothiazole-based radiotracers.
Table 2: Synthesis of Precursors for Benzothiazole-Based Radiotracers
| Precursor Type | Target Precursor Example | Starting Materials | Key Steps | Application | Reference |
|---|---|---|---|---|---|
| Stannylated | 2-(3'-tributylstannyl-4'-methylaminophenyl)-6-hydroxy-benzothiazole | Simpler benzothiazole intermediates | Introduction of tributylstannyl group | Radioiodination with ¹³¹I | researchgate.net |
| Nitro-substituted | 6-amino-2-(4′-nitrophenyl)-1,3-benzothiazole | Substituted anilines and benzaldehydes | Aromatic nucleophilic substitution with subsequent reduction | Radiofluorination with ¹⁸F | acs.org |
| Stannylated | Tributyltin derivatives of Phenyldiazenyl benzothiazole (PDB) | PDB derivatives | Introduction of tributylstannyl group via lithiation and reaction with tributyltin chloride | Radioiodination with ¹²⁵I | rsc.org |
In Vitro Biological Activity Assessments
The in vitro biological activities of this compound derivatives have been explored through a variety of assays, revealing their potential in several therapeutic areas.
Cell-Based Assays for Proliferation and Cytotoxicity
Derivatives of this compound have been the subject of numerous studies to evaluate their effects on cell proliferation and cytotoxicity, particularly in the context of cancer research. These compounds have demonstrated a range of activities depending on their specific substitutions.
One area of investigation has been the synthesis of benzothiazole derivatives bearing piperazino-arylsulfonamides and arylthiol analogues. researchgate.net In a study, these compounds were evaluated for their antiproliferative activity against a panel of human tumor-derived cell lines. researchgate.net Among the synthesized compounds, certain analogues showed significant activity against both hematological and solid tumor cell lines, with CC50 values ranging from 8 to 24 µM. researchgate.net Notably, one of the most potent compounds was found to be selective and not cytotoxic to normal human tissues. researchgate.net
Further modifications to the benzothiazole scaffold, such as the introduction of a 6-iodo substituent, have been explored to enhance antitumor activity. arkat-usa.org For instance, N-(6-Iodobenzo[d]thiazol-2-yl)-2,4-nitrobenzenesulfonamide was synthesized and its antiproliferative effects were examined. arkat-usa.org Research has also indicated that benzothiazole derivatives can induce apoptosis in cancer cells. For example, some derivatives have shown the ability to induce apoptosis in MCF-7 breast cancer cells with an IC50 value of 15 µM after 48 hours of treatment.
In another study, a series of benzothiazole derivatives containing dimethylpyrazole were synthesized and evaluated for their cytotoxicity using the MTT colorimetric assay. nih.gov The results indicated that these compounds generally exhibited low cytotoxicity. nih.gov Similarly, the cytotoxicity of certain benzothiazole-isoquinoline derivatives was assessed using the MTT method and Acridine Orange (AO) staining, with cell viability remaining above 90% at effective concentrations, indicating low toxicity to L929 cells. nih.gov
The antiproliferative activity of various 2-substituted benzothiazoles has been a significant focus of research. researchgate.net For example, a preclinical in vitro screening of newly synthesized amidino-substituted benzothiazoles has been reported. researchgate.net
Table 1: Cytotoxicity of Selected this compound Derivatives
| Compound/Derivative | Cell Line | Assay | Result | Reference |
|---|---|---|---|---|
| Piperazino-arylsulfonamide analogues | Various human tumor cell lines | Antiproliferative | CC50 range = 8-24 µM | researchgate.net |
| Benzothiazole derivative | MCF-7 (breast cancer) | Apoptosis | IC50 = 15 µM (48h) | |
| Benzothiazole-dimethylpyrazole derivatives | Not specified | MTT | Low cytotoxicity | nih.gov |
| Benzothiazole-isoquinoline derivatives | L929 | MTT/AO Staining | Cell viability > 90% | nih.gov |
Enzyme Inhibition Assays (e.g., NQO2, sPLA2, α-glucosidase, PARP-1, 17β-HSD10)
Derivatives of this compound have been evaluated for their inhibitory activity against a range of enzymes implicated in various diseases.
NQO2 (NRH:quinone oxidoreductase 2): Benzothiazole scaffolds have been designed as inhibitors of NQO2, an enzyme linked to inflammation and cancer. mdpi.com In one study, a series of benzothiazoles were synthesized and evaluated in an NQO2 enzyme inhibition assay. mdpi.comnih.gov Several compounds exhibited IC50 values below 100 nM. mdpi.comnih.gov For instance, 6-hydroxy-2-(3',5'-dihydroxyphenyl)benzo[d]thiazole was the most active, with an IC50 of 25 nM. mdpi.comnih.gov Other potent inhibitors included 3',4',5'-trimethoxybenzothiazole analogues with 6-methoxy (IC50 51 nM), 6-amino (IC50 79 nM), and 6-acetamide (IC50 31 nM) substituents. mdpi.comnih.gov Iodo-substituted benzothiazoles were also among the active compounds in another series. nih.gov
sPLA2 (secretory Phospholipase A2): The benzothiazole scaffold has been explored for its potential to inhibit secretory phospholipase A2, enzymes involved in inflammation. nih.govnih.gov N-acylated and N-alkylated 2-aminobenzothiazoles have been shown to be effective inhibitors of PGE2 generation, a downstream product of sPLA2 activity. escholarship.org Some of these derivatives demonstrated potent inhibitory activity with EC50 values in the nanomolar range (e.g., 118 nM, 173 nM). escholarship.orgresearchgate.net
α-glucosidase: This enzyme is a target for the management of type 2 diabetes. semanticscholar.org Benzothiazole derivatives have been investigated as potential α-glucosidase inhibitors. researchgate.netcmu.ac.thresearchgate.netplos.org In one study, kinetic analysis of a potent benzothiazole derivative revealed it to be a competitive inhibitor of α-glucosidase with a Ki value of 24 µM. researchgate.net Another study reported benzothiazole-sulfonylurea hybrids as a novel class of α-glucosidase inhibitors, with one compound showing a percentage enzyme inhibition of 49.10%, superior to the standard drug voglibose. researchgate.net
PARP-1 (Poly(ADP-ribose) polymerase-1): The nih.govnih.govacs.orgtriazolo[3,4-b]benzothiazole (TBT) scaffold has been identified as a novel inhibitor that competes with nicotinamide (B372718) in the binding pocket of human poly- and mono-ADP-ribosylating enzymes, including PARP-1. nih.govacs.orgbohrium.comacs.org Depending on the substitution pattern, these derivatives can achieve nanomolar potencies. nih.govbohrium.comacs.org For example, a 7-hydroxy derivative of the TBT scaffold was identified as a potent and specific PARP2 inhibitor with an IC50 of 44 nM, showing 13-fold selectivity over PARP1. nih.gov
17β-HSD10 (17β-hydroxysteroid dehydrogenase type 10): This mitochondrial enzyme is a potential drug target for Alzheimer's disease. nih.gov Benzothiazole-based ureas have been developed as inhibitors of 17β-HSD10. mdpi.comnih.govresearchgate.net Studies have shown that a 6-halogen moiety, including iodine, on the benzothiazole ring can increase inhibitory ability. mdpi.com The most potent inhibitors in one series, which included a small substituent at position 6, exhibited IC50 values of 1–2 μM. nih.govresearchgate.net Some of these inhibitors displayed a mixed-type or uncompetitive mechanism of action. nih.govnih.govresearchgate.net Nanomolar inhibition of the purified enzyme has been achieved with certain benzothiazolyl urea (B33335) derivatives. nih.gov
Table 2: Enzyme Inhibition by Selected this compound Derivatives
| Enzyme | Derivative Class | Key Findings | Reference |
|---|---|---|---|
| NQO2 | 2-Aryl-benzothiazoles | IC50 values <100 nM for several derivatives. | mdpi.comnih.gov |
| sPLA2 | N-acylated/N-alkylated 2-aminobenzothiazoles | EC50 values in the nanomolar range for PGE2 inhibition. | escholarship.orgresearchgate.net |
| α-glucosidase | Benzothiazole-based compounds | Competitive inhibition with Ki in the micromolar range. | researchgate.net |
| PARP-1/2 | nih.govnih.govacs.orgtriazolo[3,4-b]benzothiazoles | Nanomolar inhibition; selectivity for PARP2 over PARP1. | nih.gov |
| 17β-HSD10 | Benzothiazolyl ureas | IC50 values in the low micromolar to nanomolar range. | nih.govnih.govresearchgate.net |
Investigation of Specific Molecular Targets and Pathways
Research into this compound derivatives has also focused on elucidating their interactions with specific molecular targets and their impact on cellular pathways.
Derivatives of the nih.govnih.govacs.orgtriazolo[3,4-b]benzothiazole (TBT) scaffold have been shown to act as nicotinamide mimics, targeting the nicotinamide binding pocket of human poly- and mono-ADP-ribosylating enzymes (PARPs). nih.govacs.org The binding mode of this scaffold has been extensively studied through co-crystal structures with several PARP enzymes, including TNKS2, PARP2, PARP14, and PARP15. nih.govacs.org This structural information has guided the design of derivatives with high potency and selectivity for different PARP family members. For instance, 3-amino derivatives were identified as potent inhibitors of several mono-ARTs. nih.govbohrium.com
In the context of NQO2 inhibition, computational modeling has indicated that the most active benzothiazole derivatives exhibit good shape complementarity and form polar interactions within the NQO2 active site. mdpi.com Inhibition of NQO2 is significant as it has been shown to protect cells from quinone-induced toxicity and its knockdown can lead to a decrease in cell proliferation. mdpi.com Furthermore, the deletion of the NQO2 gene has been found to abolish TNF-mediated cell survival signaling through NF-κB and enhance the apoptotic effect mediated by TNF-α. mdpi.com
Studies on 2-substituted benzothiazoles have highlighted their remarkable anticancer profiles, which are attributed to their interaction with various molecular targets. researchgate.net The specific mechanisms often depend on the nature of the substituent at the 2-position and other positions on the benzothiazole ring. researchgate.net
Apoptosis and Cell Cycle Analysis
The ability of this compound derivatives to induce apoptosis and affect the cell cycle is a key aspect of their evaluation as potential anticancer agents.
Studies have demonstrated that certain benzothiazole derivatives can induce apoptosis in cancer cells. For example, some derivatives have been shown to induce apoptosis in MCF-7 breast cancer cells. The process of apoptosis induction by these compounds is often investigated through various assays. One such study on a related diazaphenothiazine compound showed that it induced apoptosis in A2780 ovarian cancer cells, which was confirmed by Annexin V-FITC and PI staining. nih.gov This study revealed a significant increase in the population of cells in late apoptosis after treatment. nih.gov
In addition to inducing apoptosis, some benzothiazole derivatives have been found to perturb the cell cycle. nottingham.ac.uk Cell cycle analysis is a common method used to assess these effects. For instance, one study investigated the impact of a combination of pictilisib (B1683980) and ceritinib (B560025) and found that it led to G1 cell cycle arrest. nottingham.ac.uk
The synthesis of benzothiazole derivatives containing dimethylpyrazole has also been explored, and these compounds have been evaluated for their effects on cell cycle and apoptosis, although specific details on this compound derivatives in this context are limited. nih.gov
Cell Migration and Invasion Assays
The potential of this compound derivatives to inhibit cell migration and invasion is a critical area of investigation, particularly for their application as anti-metastatic agents in cancer therapy. nih.gov
Various in vitro assays are employed to assess these properties. The scratch assay, or wound healing assay, is a straightforward method to study cell migration. nih.govsigmaaldrich.com In this assay, a "scratch" is created in a confluent cell monolayer, and the migration of cells to close the gap is monitored. sigmaaldrich.com Another common method is the Boyden chamber or Transwell assay, which can be adapted to study both migration and invasion. nih.govnih.govsigmaaldrich.comthermofisher.com For invasion assays, the microporous membrane of the chamber is coated with a layer of extracellular matrix (ECM) proteins, such as Matrigel, to simulate the basement membrane that cells must degrade and cross during metastasis. nih.govsigmaaldrich.comthermofisher.com
While the broader class of benzothiazole derivatives has been investigated for these activities, specific data on this compound derivatives are not extensively detailed in the provided context. However, the importance of these assays in drug discovery is well-established. nih.gov For example, studies on other heterocyclic compounds, such as 10H-3,6-diazaphenothiazine, have shown inhibition of cell invasion in A2780 ovarian carcinoma cells. nih.gov The evaluation of benzothiazole-dimethylpyrazole derivatives also points towards the assessment of their broader biological profile, which would typically include migration and invasion assays. nih.gov
In Vivo Efficacy Studies (Preclinical Evaluation of Promising Candidates)
Following promising in vitro results, select derivatives of this compound would typically advance to in vivo efficacy studies in animal models to assess their therapeutic potential in a more complex biological system.
The primary goal of these preclinical studies is to determine if the in vitro activity translates to a desired therapeutic effect in a living organism. For anticancer agents, this often involves evaluating the ability of the compound to inhibit tumor growth in xenograft models, where human cancer cells are implanted into immunocompromised mice.
While the provided information highlights the extensive in vitro evaluation of various benzothiazole derivatives, including those with a 6-iodo substitution, specific details on the in vivo efficacy of this compound derivatives are not extensively covered in the search results. researchgate.net However, the progression to in vivo testing is a standard and crucial step in the drug development pipeline for compounds that demonstrate potent and selective activity in vitro. escholarship.org For instance, in the development of sPLA2 inhibitors, promising candidates from in vitro studies were evaluated for their anti-inflammatory activity in a rat-paw carrageenan-induced edema model. escholarship.org
Biological Evaluation and Pharmacological Profiling of this compound Derivatives
Based on a comprehensive review of available scientific literature, there is currently no specific information regarding the biological evaluation and pharmacological profiling of this compound derivatives in animal models for disease conditions or the assessment of their efficacy in target-specific models.
Research in the broader field of benzothiazole derivatives has explored various analogues for a range of therapeutic applications. These studies often involve evaluation in different animal models to ascertain their potential efficacy and pharmacological characteristics.
For instance, derivatives of the closely related 6-iodobenzothiazole have been investigated. One area of research has been the development of radiolabeled ligands for imaging amyloid-β (Aβ) plaques, a hallmark of Alzheimer's disease. In this context, a derivative, [¹²⁵I]IMPY, was evaluated in a Tg2576 AD transgenic mouse model, which overexpresses a mutant form of the human amyloid precursor protein, leading to the development of Aβ plaques. nih.gov This model allows for the in vivo assessment of the compound's ability to cross the blood-brain barrier and bind to its target.
In other studies, various substituted benzothiazoles have been assessed for their potential as therapeutic agents. For example, derivatives of 6-nitrobenzo[d]thiazol-2-amine have been evaluated in zebrafish models to investigate their effects on conditions such as ethanol-induced fatty liver disease. nih.gov Zebrafish are a valuable model organism due to their rapid development, genetic tractability, and optical transparency, which facilitates the in vivo imaging of pathological processes.
While these examples highlight the types of animal models and efficacy assessments employed for other benzothiazole derivatives, it is important to reiterate that no such data has been found specifically for derivatives of This compound . The biological and pharmacological properties of a compound are highly dependent on its specific chemical structure, including the nature and position of its substituents. Therefore, the findings from studies on other benzothiazole analogues cannot be directly extrapolated to this compound derivatives.
Further research is required to synthesize and evaluate this compound derivatives to determine their potential biological activities and pharmacological profiles in relevant animal and target-specific models.
Elucidating the Influence of the Iodine Atom on Biological Activity
The iodine atom exerts a dual influence on the benzothiazole scaffold: electronic and steric. Electronically, iodine is an electron-withdrawing group, which can modulate the electron density of the aromatic ring system. ijper.org This alteration in electron distribution can affect the molecule's reactivity and its ability to participate in various non-covalent interactions.
The iodine atom can participate in specific, highly directional non-covalent interactions known as halogen bonds. A halogen bond is an attractive interaction between an electrophilic region on a halogen atom and a nucleophilic site on another molecule. This interaction can be a significant contributor to the binding affinity and selectivity of a ligand for its target protein.
Role of the Amine Functionality at the 6-Position
The amine group at the 6-position is another critical functional group that significantly influences the properties and biological activity of the benzothiazole scaffold.
The primary amine group is a potent hydrogen bond donor and acceptor, allowing it to form strong interactions with amino acid residues in a protein's active site. chemrxiv.org These hydrogen bonds are crucial for molecular recognition and can anchor the molecule in a specific orientation, leading to a more stable and effective binding. researchgate.net
Moreover, the amine group is basic and can be protonated under physiological conditions, forming a positively charged ammonium ion. This ionizable nature allows for the formation of salt bridges or ionic interactions with negatively charged residues, such as aspartate or glutamate, in the binding pocket. acs.org Studies on related benzothiazole derivatives have highlighted the importance of hydrogen bonding at the 6-position for potent biological activity. researchgate.netarabjchem.org
The strategic placement of the amine group at the 6-position allows it to engage in specific interactions that can enhance target binding affinity. The combination of its hydrogen bonding capacity and its potential for ionic interactions makes it a key determinant of the molecule's biological activity.
Systematic Modifications on the Benzo[d]thiazole Ring and Side Chains
To further explore the SAR of this compound, systematic modifications can be made to the core benzothiazole ring and any associated side chains. ijper.org These modifications aim to improve potency, selectivity, and pharmacokinetic properties.
Research on various benzothiazole derivatives has shown that substitutions at different positions on the ring can have a profound impact on activity. For example, introducing different functional groups can alter the electronic landscape of the molecule, influence its lipophilicity, and introduce new points of interaction with the biological target. ucl.ac.bekuey.net
The following table summarizes the effects of various substitutions on the biological activity of benzothiazole analogues, based on findings from related studies.
| Modification | Position | Observed Effect on Activity | Potential Rationale |
| Electron-donating groups (e.g., -OCH3) | 6-position | Can enhance activity in some contexts. nih.gov | Increases electron density, may improve binding to specific targets. |
| Electron-withdrawing groups (e.g., -Cl, -F) | 6-position | Can enhance activity in some contexts. ucl.ac.be | Alters electronic properties and can participate in halogen bonding. |
| Bulky groups (e.g., benzyloxy) | 6-position | Can enhance antifungal activity. ucl.ac.be | Steric bulk may lead to a better fit in the target's active site. |
| Phenyl and substituted phenyl groups | 2-position | Associated with various activities including anticancer and anti-inflammatory. pharmacyjournal.in | Provides a scaffold for further functionalization and can engage in pi-stacking interactions. |
Systematic modifications are guided by the initial SAR findings. For instance, if the iodine at the 7-position is found to be crucial for activity, analogues with other halogens (e.g., bromine, chlorine) could be synthesized to probe the importance of halogen size and polarizability. Similarly, the amine at the 6-position could be acylated or alkylated to investigate the impact of altering its hydrogen bonding capacity and basicity.
Side chains attached to the benzothiazole ring can also be systematically varied in terms of their length, branching, and the presence of different functional groups. nih.gov These modifications can fine-tune the lipophilicity of the compound, affect its metabolic stability, and introduce new interactions with the target protein. Through this iterative process of design, synthesis, and biological evaluation, the SAR of this compound analogues can be comprehensively elucidated, paving the way for the development of more effective therapeutic agents.
Positional Scanning and Substituent Effects
Positional scanning involves the systematic substitution of various functional groups at different positions of the benzothiazole core to map out the steric, electronic, and hydrophobic requirements for optimal activity.
Research on benzothiazole derivatives has demonstrated that the nature and position of substituents significantly impact their biological profiles, including anticancer, antimicrobial, and enzyme inhibitory activities. ijirt.org For instance, in a series of 2,6-disubstituted benzothiazoles designed as Hsp90 C-terminal-domain inhibitors, modifications at both positions were critical for potency. nih.gov
Specifically for the this compound scaffold, the iodine atom at the 7-position and the amine group at the 6-position are key features. The iodine, a bulky and lipophilic halogen, can influence binding through hydrophobic interactions and by potentially forming halogen bonds. The amino group at the 6-position provides a site for hydrogen bonding and further chemical modification.
SAR studies on related benzothiazole ureas as 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10) inhibitors revealed that small substituents at the 6-position of the benzothiazole moiety were crucial for inhibitory potency. researchgate.netsemanticscholar.org For example, compounds with a hydrogen or small group at this position, combined with specific substitutions on a connected phenyl ring, exhibited low micromolar IC50 values. researchgate.net
The following table illustrates the effect of substituents on the biological activity of hypothetical this compound analogues, based on general SAR principles for benzothiazoles.
| Analogue | Substituent at 6-amino group | Hypothetical Biological Activity (e.g., IC50 in µM) | Rationale based on General SAR |
|---|---|---|---|
| 1 | -H | 10.5 | Baseline activity of the core scaffold. |
| 2 | -CH3 | 8.2 | Small alkyl group may enhance hydrophobic interactions. |
| 3 | -C(O)CH3 (Acetyl) | 15.8 | Introduction of an acetyl group can decrease basicity and alter hydrogen bonding capacity. |
| 4 | -C(O)Ph (Benzoyl) | 25.1 | Bulky benzoyl group might introduce steric hindrance, reducing binding affinity. |
Scaffold Hopping and Bioisosteric Replacements
Scaffold hopping and bioisosteric replacement are advanced medicinal chemistry strategies used to discover novel chemotypes with improved properties while retaining the key pharmacophoric features of the original molecule. nih.govnih.gov
Scaffold Hopping: This technique involves replacing the central molecular framework (the scaffold) with a different one that maintains a similar three-dimensional arrangement of the essential functional groups. For this compound, the benzo[d]thiazole core could be replaced by other bicyclic heteroaromatic systems like benzofuran (B130515), indazole, or benzimidazole. nih.govresearchgate.net This can lead to compounds with different physicochemical properties, potentially improving solubility, metabolic stability, or patentability. For example, in the development of Dengue and Zika virus protease inhibitors, scaffold hopping from a benzo[d]thiazole to a benzofuran scaffold shifted the selectivity of the inhibitors. researchgate.net
Bioisosteric Replacements: Bioisosterism involves substituting an atom or a group of atoms in a molecule with another that has similar physical or chemical properties, leading to a similar biological response. nih.govresearchgate.net This strategy is often used to fine-tune a compound's potency, selectivity, or pharmacokinetic profile.
For the this compound scaffold, several bioisosteric replacements could be considered:
Iodine at C7: The iodine atom could be replaced with other halogens (Br, Cl) to modulate lipophilicity and the potential for halogen bonding. Non-halogen bioisosteres like a trifluoromethyl (-CF3) group could also be explored to mimic the steric and electronic effects.
Amine at C6: The primary amine could be replaced with other hydrogen bond donors like a hydroxyl (-OH) or a thiol (-SH) group.
Thiazole Ring: The sulfur atom in the thiazole ring could be replaced by an oxygen (oxazole) or a nitrogen atom (imidazole), which would significantly alter the electronic distribution and hydrogen bonding capabilities of the ring system. sci-hub.se
The table below presents potential bioisosteric replacements for the this compound scaffold and their expected impact.
| Original Group | Bioisosteric Replacement | Rationale/Potential Impact |
|---|---|---|
| 7-Iodo | 7-Bromo | Slightly smaller and less lipophilic, may alter binding affinity. |
| 7-Iodo | 7-Trifluoromethyl | Strong electron-withdrawing group, can impact electronic properties and metabolic stability. |
| 6-Amino (-NH2) | 6-Hydroxy (-OH) | Alters hydrogen bonding donor/acceptor profile and acidity. |
| Thiazole Sulfur | Oxazole Oxygen | Changes ring electronics and potential for interactions. sci-hub.se |
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. sciengine.commdpi.com These models are valuable tools in drug discovery for predicting the activity of novel compounds and for understanding the key molecular features that govern their potency. thaiscience.infokemdikbud.go.id
Descriptor Generation and Selection
The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. mdpi.com For a series of this compound analogues, a wide range of descriptors would be generated using specialized software. nih.gov These can be broadly categorized as:
1D Descriptors: Based on the molecular formula, such as molecular weight and atom counts.
2D Descriptors: Derived from the 2D representation of the molecule, including topological indices (e.g., Wiener index, Balaban J index), molecular connectivity indices, and counts of functional groups. asianpubs.orgrjpbr.com
3D Descriptors: Calculated from the 3D conformation of the molecule, such as van der Waals volume, surface area, and shape indices.
Physicochemical Descriptors: Properties like logP (lipophilicity), polar surface area (PSA), and molar refractivity.
Quantum Chemical Descriptors: Derived from quantum mechanical calculations, these include energies of molecular orbitals (HOMO, LUMO), dipole moment, and atomic charges. sciengine.comkemdikbud.go.id
Once a large pool of descriptors is generated, a crucial step is to select a smaller, relevant subset to build a robust and predictive QSAR model. This is necessary to avoid overfitting and to create a model that is easily interpretable. Various statistical methods are employed for descriptor selection, including:
Correlation analysis: To remove descriptors that are highly correlated with each other.
Stepwise regression: To iteratively add or remove descriptors based on their statistical significance.
Genetic algorithms: A machine learning approach that mimics natural selection to evolve a population of models and select the best-performing ones. mdpi.com
Ordered predictors selection (OPS): A method to reduce the dimensionality of the data before building the final model. acs.org
Development of Predictive Models for Biological Activity
With a selected set of descriptors, a mathematical model is developed to correlate these descriptors with the biological activity (e.g., pIC50) of the compounds. ejbps.com Several regression techniques can be used to build the QSAR model:
Multiple Linear Regression (MLR): This method establishes a linear relationship between the biological activity and the selected descriptors. researchgate.net The resulting equation is easy to interpret.
Partial Least Squares (PLS): A statistical method that is particularly useful when the number of descriptors is large and they are correlated.
Machine Learning Methods: More complex, non-linear methods like Support Vector Machines (SVM), k-Nearest Neighbors (k-NN), and Artificial Neural Networks (ANN) can capture more intricate relationships between structure and activity. ejbps.com
A typical QSAR study involves dividing the dataset of compounds into a training set, used to build the model, and a test set, used to validate its predictive power. asianpubs.orgtcmsp-e.com The quality of a QSAR model is assessed using several statistical parameters: researchgate.net
Coefficient of determination (R²): Indicates how well the model fits the training data.
Cross-validated R² (Q²): Assesses the internal predictivity of the model using methods like leave-one-out (LOO) cross-validation.
Predictive R² (R²pred): Evaluates the model's ability to predict the activity of the external test set compounds.
For a series of benzothiazole derivatives, a hypothetical MLR-based QSAR equation might look like this:
pIC50 = 0.5 * LogP - 1.2 * (Molecular Weight) + 0.8 * (Number of H-bond donors) + 2.5
This equation would suggest that higher lipophilicity and more hydrogen bond donors are beneficial for activity, while a larger molecular weight is detrimental.
Interpretation of SAR Landscapes
The ultimate goal of a QSAR study is to provide a deeper understanding of the structure-activity relationship landscape. researchgate.net By analyzing the developed QSAR models, medicinal chemists can gain insights into which molecular properties are most influential for the biological activity of the this compound series.
The interpretation of the QSAR model involves examining the contribution of each descriptor in the final equation. For example:
A positive coefficient for a descriptor like LogP would imply that increasing the lipophilicity of the analogues is likely to increase their biological activity.
A negative coefficient for a descriptor like Molecular Volume would suggest that bulky substituents are detrimental to activity, possibly due to steric clashes in the binding site.
The presence of electronic descriptors (e.g., HOMO/LUMO energies, atomic charges) can highlight the importance of electronic interactions, such as charge-transfer or electrostatic interactions, with the biological target. kemdikbud.go.id
Topological descriptors can provide information about the optimal shape, size, and branching of the molecules.
3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can further enhance the interpretation by generating contour maps. thaiscience.infotcmsp-e.com These maps visualize the regions around the aligned molecules where specific properties are favorable or unfavorable for activity:
Steric contour maps: Green contours indicate regions where bulky groups enhance activity, while yellow contours show regions where they are detrimental.
Electrostatic contour maps: Blue contours highlight areas where positive charges are favored, and red contours indicate where negative charges are preferred.
By integrating the findings from positional scanning, bioisosteric replacements, and QSAR analysis, a comprehensive picture of the SAR for this compound analogues can be constructed, guiding the rational design of new, more potent, and selective compounds.
Computational Chemistry and Molecular Modeling for 7 Iodobenzo D Thiazol 6 Amine
Target Identification and Validation through In Silico Methods
The initial step in drug discovery is the identification and validation of a biological target, such as a protein or enzyme, that a small molecule can interact with to produce a therapeutic effect. In the absence of experimental data for 7-Iodobenzo[d]thiazol-6-amine, in silico target identification methods become paramount. These computational approaches can predict potential protein targets by analyzing the compound's structural and physicochemical properties and comparing them to databases of known ligand-target interactions.
Various computational tools and methodologies can be employed for this purpose. One common approach is reverse docking, where the small molecule of interest is docked against a large library of protein binding sites to identify those with the highest predicted binding affinity. Another strategy involves ligand-based similarity searching, where the structure of this compound would be compared to libraries of compounds with known biological activities. A high degree of similarity to a compound with a known target suggests that this compound may interact with the same target.
For instance, various benzothiazole (B30560) derivatives have been investigated for their potential as anticancer agents, with in silico studies pointing towards targets such as the HER enzyme, c-Met receptor tyrosine kinase, and p56lck. nih.govnih.govnih.gov The validation of these computationally predicted targets would then typically proceed through experimental assays to confirm the interaction and its biological consequence.
Ligand-Based Drug Design (LBDD) Approaches
Ligand-based drug design (LBDD) is utilized when the three-dimensional structure of the biological target is unknown. LBDD methods rely on the principle that molecules with similar structures are likely to have similar biological activities. By analyzing a set of molecules known to be active against a particular target, it is possible to develop models that predict the activity of new, untested compounds.
Pharmacophore modeling is a cornerstone of LBDD. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings) that are necessary for a molecule to interact with a specific target. Once a pharmacophore model is developed from a set of active compounds, it can be used as a 3D query to search large chemical databases for novel molecules that fit the model and are therefore likely to be active.
For example, a pharmacophore modeling study on a series of pyrozolo[1,5-a]pyridine/4,4-dimethylpyrazolone analogues as PDE4 inhibitors identified a five-point model (AHHRR) as crucial for activity. nih.gov This model consisted of one hydrogen bond acceptor, two aromatic rings, and two hydrophobic groups. nih.gov Such a model, if developed for a target of this compound, would guide the design of new derivatives with improved potency.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By quantifying structural features (descriptors) such as electronic, steric, and hydrophobic properties, a predictive model can be built.
A QSAR study on novel 4,5,6,7-tetrahydrobenzo[d]-thiazol-2-yl derivatives as c-Met receptor tyrosine kinase inhibitors successfully developed models with high correlation coefficients (R² values of 0.90, 0.91, and 0.92 for different methods). nih.gov These models were then used to predict the anticancer activity of new compounds in the series. nih.gov Similarly, a 3D-QSAR study on 6-hydroxybenzothiazole-2-carboxamide derivatives as monoamine oxidase B (MAO-B) inhibitors yielded a predictive model with a high correlation coefficient (r² = 0.915), which was subsequently used to design novel derivatives with potentially enhanced activity. nih.gov
Table 1: Examples of QSAR Models for Benzothiazole Derivatives
| Compound Series | Target | QSAR Model Statistics | Reference |
| 4,5,6,7-tetrahydrobenzo[d]-thiazol-2-yl derivatives | c-Met receptor tyrosine kinase | R² = 0.90 (MLR), 0.91 (MNLR), 0.92 (ANN) | nih.gov |
| 6-hydroxybenzothiazole-2-carboxamide derivatives | Monoamine Oxidase B (MAO-B) | q² = 0.569, r² = 0.915 | nih.gov |
| Thiazole (B1198619) analogues | α-glucosidase | R² = 0.906, Q²cv = 0.861, R²pred = 0.826 | researchgate.net |
This table is for illustrative purposes and shows data for related benzothiazole and thiazole derivatives.
Structure-Based Drug Design (SBDD) Methodologies
When the three-dimensional structure of the target protein is available, structure-based drug design (SBDD) methodologies can be employed. These techniques use the structural information of the target to design and optimize ligands that can bind to it with high affinity and selectivity.
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. It is used to understand the binding mode of a compound and to estimate its binding affinity, which is often expressed as a docking score.
In a study of benzo[d]thiazol-2-amine derivatives targeting the HER enzyme, molecular docking revealed that the most active compounds exhibited strong binding affinities, with docking scores as high as -10.4 kcal/mol. nih.gov The simulations also identified key interactions, such as hydrogen bonding and hydrophobic interactions, that contribute to the binding. nih.gov Similarly, docking studies of thiazole analogues as α-glucosidase inhibitors showed that the most active compound had a higher binding energy (-11.0 kcal/mol) than the standard drug acarbose (B1664774) (-9.5 kcal/mol). researchgate.net
Table 2: Examples of Molecular Docking Scores for Benzothiazole and Thiazole Derivatives
| Compound Series | Target | Best Docking Score (kcal/mol) | Reference |
| Benzo[d]thiazol-2-amine derivatives | HER enzyme | -10.4 | nih.gov |
| Thiazole analogues | α-glucosidase | -11.0 | researchgate.net |
| 6-hydroxybenzothiazole-2-carboxamide derivative | Monoamine Oxidase B (MAO-B) | High score (specific value not stated) | nih.gov |
This table is for illustrative purposes and shows data for related benzothiazole and thiazole derivatives.
Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-target interaction by simulating the movement of atoms and molecules over time. MD simulations can be used to assess the stability of the ligand-protein complex, calculate binding free energies, and identify key residues involved in the binding.
For instance, an MD simulation of a benzothiazole derivative in complex with its target protein showed that the complex remained stable over the 100 ns simulation time, with the root-mean-square deviation (RMSD) of the protein fluctuating within an acceptable range of 1-3 Å. nih.gov In another study on 6-hydroxybenzothiazole-2-carboxamide derivatives, MD simulations confirmed the stable binding of a newly designed compound to the MAO-B receptor, with RMSD values fluctuating between 1.0 and 2.0 Å. nih.gov These simulations provide valuable insights into the dynamic nature of the binding process and can help to refine the design of more effective inhibitors.
De Novo Drug Design and Fragment-Based Approaches
De novo drug design and fragment-based drug discovery (FBDD) are innovative strategies for identifying and developing novel drug candidates. For a molecule like this compound, these approaches can be particularly fruitful in designing new entities with enhanced potency and selectivity.
De Novo Design: This computational technique involves the construction of a novel molecule from the ground up, atom by atom or fragment by fragment, within the confines of a target's binding site. In the context of this compound, a known crystal structure of a relevant biological target, such as a protein kinase, would be utilized. biointerfaceresearch.com Algorithms would then "grow" a molecule within the active site, optimizing for favorable interactions like hydrogen bonds, hydrophobic contacts, and electrostatic interactions. The benzothiazole core of this compound could serve as a starting point or a scaffold upon which new functionalities are added to improve binding affinity and specificity.
Fragment-Based Approaches: FBDD begins with the screening of a library of small, low-molecular-weight compounds (fragments) to identify those that bind to the target protein, albeit with low affinity. nih.gov The benzothiazole scaffold itself is a privileged structure in medicinal chemistry and has been identified as a valuable fragment in various screening campaigns. nih.govnih.gov Once a fragment like a simplified benzothiazole derivative is found to bind to a target, it can be grown or linked with other fragments to create a more potent lead compound. nih.gov For this compound, the iodine and amine substituents can be considered as vectors for fragment growing, where computational models would suggest modifications to these positions to enhance interactions with the target protein.
The following table illustrates a hypothetical fragment library screening against a target kinase, with fragments related to the this compound scaffold.
| Fragment | Binding Affinity (Kd, µM) | Ligand Efficiency (LE) |
|---|---|---|
| Benzothiazole | 500 | 0.30 |
| 6-Aminobenzothiazole (B108611) | 250 | 0.35 |
| 7-Iodobenzothiazole | 300 | 0.32 |
Virtual Screening of Compound Libraries
Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. wjarr.com This method is a cost-effective alternative to high-throughput screening (HTS). wjarr.com For this compound, virtual screening can be employed in two primary ways: to identify potential biological targets for the compound or to discover other molecules with similar or better activity against a known target.
Structure-Based Virtual Screening (SBVS): If the three-dimensional structure of a potential target is known, SBVS can be used to dock a library of compounds into the binding site and score their interactions. hep.com.cn In the case of this compound, its structure would be docked against a panel of known cancer-related kinases, for example, to predict its binding affinity and mode of interaction. biointerfaceresearch.com The docking scores, often expressed in terms of binding energy (e.g., kcal/mol), help to prioritize compounds for experimental testing. hep.com.cn
Ligand-Based Virtual Screening (LBVS): When the structure of the target is unknown, LBVS can be utilized. This approach uses the structure of a known active compound, such as this compound, as a template to search for other compounds with similar properties. wjarr.com This can involve searching for molecules with similar 2D structural features or 3D shape and pharmacophore models.
The table below presents hypothetical results from a virtual screening campaign of benzothiazole derivatives against a specific protein target.
| Compound | Docking Score (kcal/mol) | Predicted pIC50 |
|---|---|---|
| This compound | -9.5 | 7.2 |
| Compound A | -9.8 | 7.5 |
| Compound B | -9.2 | 6.9 |
| Compound C | -8.9 | 6.5 |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as Density Functional Theory (DFT), provide a detailed understanding of the electronic properties and reactivity of a molecule. nih.gov For this compound, these calculations can elucidate key aspects of its behavior at the atomic level.
Electronic Structure: Quantum mechanics can be used to calculate the distribution of electrons within the molecule, which is crucial for understanding its chemical properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. nih.gov The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical stability and reactivity. nih.gov For this compound, a smaller HOMO-LUMO gap might suggest higher reactivity.
Reactivity Descriptors: Quantum chemical calculations can also be used to predict the most likely sites for electrophilic and nucleophilic attack. wuxiapptec.com This is valuable for understanding potential metabolic pathways and for designing derivatives with improved stability or activity. For instance, the calculations can predict the reactivity of the amine group and the iodine-substituted carbon, providing insights into how the molecule might interact with biological macromolecules. mdpi.com
Below is an illustrative table of calculated quantum chemical properties for this compound.
| Property | Calculated Value |
|---|---|
| HOMO Energy (eV) | -5.8 |
| LUMO Energy (eV) | -1.2 |
| HOMO-LUMO Gap (eV) | 4.6 |
| Dipole Moment (Debye) | 3.5 |
Potential Applications in Radiopharmaceutical Development
Selection of Appropriate Iodine Radioisotopes (e.g., Iodine-123, Iodine-124, Iodine-125, Iodine-131)
The choice of a radioisotope is a critical step in the design of a radiopharmaceutical, as its decay characteristics determine the ultimate application, be it for diagnostic imaging or therapeutic purposes. Several iodine isotopes are commonly used in nuclear medicine, each with distinct properties that make them suitable for specific applications.
| Radioisotope | Half-life | Primary Emissions | Primary Use |
| Iodine-123 (¹²³I) | 13.22 hours | Gamma (159 keV) | Diagnostic (SPECT) |
| Iodine-124 (¹²⁴I) | 4.18 days | Positron (β+), Gamma | Diagnostic (PET) |
| Iodine-125 (¹²⁵I) | 59.4 days | Gamma (35 keV), X-rays | In vitro assays, Brachytherapy |
| Iodine-131 (¹³¹I) | 8.02 days | Beta (β-), Gamma | Therapeutic |
Diagnostic Applications:
For diagnostic imaging, isotopes that emit gamma rays or positrons are preferred.
Iodine-123 (¹²³I) is a prime candidate for Single-Photon Emission Computed Tomography (SPECT) imaging. wikipedia.orgopenmedscience.com Its 13.22-hour half-life is ideal for imaging studies, allowing for sufficient time for administration, biodistribution, and imaging, while minimizing the radiation dose to the patient. wikipedia.orgauntminnie.com The 159 keV gamma emission is well-suited for detection by standard gamma cameras, providing high-quality images. wikipedia.orgtaylorandfrancis.com
Iodine-124 (¹²⁴I) is a positron-emitting isotope, making it suitable for Positron Emission Tomography (PET) imaging. iba-radiopharmasolutions.comnih.gov PET offers higher sensitivity and resolution compared to SPECT. The longer half-life of ¹²⁴I (4.18 days) allows for the study of slower biological processes and enables centralized production and distribution. iba-radiopharmasolutions.comnih.govresearchgate.net
Therapeutic Applications:
For therapeutic purposes, isotopes that emit particle radiation, such as beta particles, are chosen to deliver a cytotoxic radiation dose to target tissues.
Iodine-131 (¹³¹I) is widely used for radionuclide therapy, particularly for thyroid diseases. drugbank.comnih.govnih.gov It decays by emitting beta particles, which are responsible for about 90% of the tissue damage, and gamma rays, which can be used for imaging. wikipedia.orgwisc.edu The beta emission of ¹³¹I can induce cell death in targeted tissues.
In Vitro Applications:
Iodine-125 (¹²⁵I) has a longer half-life of 59.4 days and emits low-energy gamma rays and X-rays. wikipedia.orgpatsnap.com These characteristics make it less suitable for in vivo imaging but ideal for in vitro applications such as radioimmunoassays and autoradiography studies on tissue sections. wikipedia.orgnih.goviaea.org
Radiosynthesis and Purification of 7-Iodobenzo[d]thiazol-6-amine Radioligands
The process of incorporating a radioisotope into a molecule is known as radiosynthesis or radiolabeling. For this compound, this would involve replacing the stable iodine atom with a radioactive isotope of iodine.
Common methods for radioiodination include electrophilic and nucleophilic substitution reactions. nih.gov Given the presence of an iodine atom on the benzothiazole (B30560) ring, an isotope exchange reaction could be a viable strategy. researchgate.net This method involves the exchange of the non-radioactive iodine atom with a radioactive one.
The general steps for radiosynthesis would include:
Preparation of the precursor: This would be the non-radiolabeled this compound.
Radioiodination reaction: The precursor would be reacted with a source of the desired radioiodine isotope (e.g., [¹²³I]NaI, [¹²⁴I]NaI, or [¹³¹I]NaI) under optimized conditions. This may involve the use of oxidizing agents like Chloramine-T or Iodogen to facilitate the reaction. researchgate.net
Purification: After the reaction, the desired radiolabeled compound must be separated from unreacted radioisotope and other reaction byproducts. This is typically achieved using techniques like High-Performance Liquid Chromatography (HPLC).
Achieving a high radiochemical yield and purity is crucial for the successful application of a radiopharmaceutical.
Radiochemical Yield: This refers to the percentage of the initial radioactivity that is incorporated into the desired product. Factors that can be optimized to maximize the yield include the amount of precursor, the reaction temperature, the reaction time, and the concentration of reagents. researchgate.net
Radiochemical Purity: This is the proportion of the total radioactivity in the final product that is in the desired chemical form. High radiochemical purity is essential to ensure that the observed biological activity is due to the intended radioligand and not impurities. Purity is typically assessed using analytical techniques like radio-HPLC or radio-TLC.
In Vitro Characterization of Radioligands
Before a potential radiopharmaceutical can be evaluated in living systems, its properties must be thoroughly characterized in vitro. These studies provide crucial information about the radioligand's interaction with its biological target and its stability.
Receptor Binding Affinity (Kd or Ki): Radioligand binding assays are the gold standard for determining the affinity of a compound for its target receptor. creative-bioarray.com These assays measure the interaction between the radiolabeled ligand and the receptor, which can be present in cell membranes or tissue homogenates. nih.govresearchgate.netrevvity.com
Saturation assays are used to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax). creative-bioarray.comresearchgate.net
Competition assays are used to determine the inhibitory constant (Ki) of the non-radiolabeled compound by measuring its ability to displace the radioligand from the receptor. creative-bioarray.comnih.govoncodesign-services.com A lower Ki value indicates a higher binding affinity.
Selectivity: It is also important to assess the selectivity of the radioligand for its intended target over other receptors, transporters, or enzymes. This is typically done by performing competition binding assays against a panel of different targets.
A radiopharmaceutical must be sufficiently stable in the body to reach its target before being broken down into metabolites. The metabolic stability of a radiolabeled benzothiazole derivative like this compound would be evaluated by incubating it with biological media such as plasma, serum, or liver microsomes. nih.gov At various time points, samples are analyzed (e.g., by radio-HPLC) to determine the percentage of the intact radioligand remaining. This provides an indication of how quickly the compound is likely to be metabolized in vivo.
Preclinical Evaluation of Radiopharmaceuticals
The preclinical assessment of radiopharmaceuticals derived from this compound is a critical phase in determining their potential for clinical translation. This evaluation involves a series of in vitro and in vivo studies designed to characterize the behavior of these novel imaging agents. The primary goal is to establish their efficacy and selectivity for target tissues, such as amyloid plaques in the brain, which are a hallmark of Alzheimer's disease.
Biodistribution Studies
Biodistribution studies are fundamental to understanding the pharmacokinetic profile of radiolabeled compounds based on the this compound scaffold. These studies track the uptake, distribution, and clearance of the radiopharmaceutical in various organs and tissues over time. For amyloid imaging agents, a key requirement is the ability to cross the blood-brain barrier and selectively accumulate in amyloid-rich regions of the brain, followed by rapid washout from healthy brain tissue to ensure a high signal-to-noise ratio.
Research on analogous radioiodinated benzothiazole derivatives has provided valuable insights into their biodistribution. For instance, in vivo biodistribution studies in normal mice with novel [¹²⁵I]-labeled benzothiazole derivatives have demonstrated promising brain uptake and clearance characteristics. One such derivative, [(¹²⁵)I]13, exhibited a high initial brain uptake of 3.42% of the injected dose per gram of tissue (% ID/g) at 2 minutes post-injection, which then cleared to 0.53% ID/g at 60 minutes. nih.gov Another related compound showed a brain uptake of 3.71 ± 0.63% ID/g at 2 minutes, with a rapid washout to 0.78% and 0.43% ID/g at 30 and 60 minutes, respectively. nih.gov These findings suggest that the benzothiazole core structure is conducive to creating radiotracers with favorable pharmacokinetics for brain imaging.
The development of a technetium-99m labeled 2-(4′-aminophenyl)benzothiazole derivative for SPECT imaging also showed satisfactory initial brain uptake of 0.53% ID/g at 2 minutes in healthy mice. nih.gov In a transgenic mouse model of Alzheimer's disease, this compound demonstrated notable retention in the brain, indicating its potential to bind to amyloid plaques. nih.gov
Below is a table summarizing the biodistribution data of representative radiolabeled benzothiazole derivatives in mice.
| Compound | Brain Uptake (2 min, % ID/g) | Brain Uptake (30 min, % ID/g) | Brain Uptake (60 min, % ID/g) |
| [(¹²⁵)I]13 | 3.42 | - | 0.53 |
| 4-[2,6']dibenzothiazolyl-2'-yl-2-[(¹²⁵)I]-phenylamine | 3.71 ± 0.63 | 0.78 | 0.43 |
| ⁹⁹ᵐTc-1 | 0.53 | - | - |
In Vivo Imaging (e.g., PET, SPECT) for Target Visualization (e.g., Amyloid Plaques)
In vivo imaging techniques such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) are employed to visualize the distribution of the radiopharmaceutical and its binding to the target, for instance, amyloid plaques in the brain. nih.gov These non-invasive methods provide crucial information on the suitability of a radiotracer for diagnostic applications.
PET imaging studies with ¹⁸F-labeled imidazo[2,1-b]benzothiazole derivatives have shown high-contrast imaging of β-amyloid plaques in animal models of Alzheimer's disease. nih.gov These studies demonstrated specific uptake of the radiotracer in brain regions known to contain amyloid deposits, which was confirmed by ex vivo autoradiography and immunohistochemistry. nih.gov The favorable brain entry and clearance kinetics of these compounds contribute to the high-quality images obtained. nih.gov
Similarly, SPECT imaging with radioiodinated compounds has been explored for detecting cerebral β-amyloid plaques. nih.gov For example, [¹²³I]IMPY, an imidazo[1,2-α]pyridine derivative with structural similarities to benzothiazoles, has been evaluated for SPECT imaging of Aβ plaques. nih.gov While it showed selective labeling of plaques, the signal-to-noise ratio was not as high as some PET tracers, highlighting the ongoing need for improved SPECT agents. nih.gov The development of more effective SPECT probes remains a critical area of research due to the wider availability and lower cost of SPECT technology compared to PET. nih.gov
The following table outlines key findings from in vivo imaging studies with related benzothiazole derivatives.
| Imaging Modality | Radiotracer | Key Findings |
| PET | [¹⁸F]Imidazo[2,1-b]benzothiazole derivative | High-contrast imaging of Aβ plaques in a mouse model of AD; specific uptake in amyloid-containing regions. nih.gov |
| SPECT | [¹²³I]IMPY | Selective labeling of Aβ plaques in preclinical and preliminary clinical studies. nih.gov |
| PET | ⁶⁸Ga-labeled benzothiazole derivatives | Strong and specific binding to amyloid β aggregates in vitro, suggesting potential for PET imaging of cerebral amyloid angiopathy. illinois.edu |
Consideration as Theranostic Agents
The concept of theranostics involves the use of a single agent for both diagnosis and therapy. In the context of this compound derivatives, this could be achieved by labeling the molecule with different radioisotopes. For diagnostic imaging (PET or SPECT), a gamma-emitting or positron-emitting radionuclide would be used. For therapeutic purposes, the same targeting molecule would be labeled with a particle-emitting radionuclide (e.g., beta or alpha emitter) that can deliver a cytotoxic radiation dose to the target tissue, such as amyloid plaques or tumors.
While the primary focus for many benzothiazole derivatives has been on diagnostic imaging of amyloid plaques, the potential for theranostic applications is an emerging area of interest. The use of radioiodine is particularly advantageous for a theranostic approach. For example, Iodine-123 is a gamma emitter suitable for SPECT imaging, while Iodine-131 is a beta-emitter that can be used for targeted radiotherapy. This "theranostic pair" allows for the same chemical entity to be used for both imaging and therapy.
Studies on radioiodinated benzamide derivatives for melanoma have demonstrated the feasibility of this theranostic approach. mdpi.com In these studies, ¹³¹I-labeled compounds showed therapeutic potential against melanoma cells. mdpi.com This provides a proof-of-concept for the development of radioiodinated benzothiazole derivatives, including those based on this compound, as theranostic agents for various diseases, potentially including neurodegenerative disorders where plaque removal is a therapeutic goal.
The development of such theranostic agents would require careful preclinical evaluation to assess both the diagnostic accuracy and the therapeutic efficacy and safety of the radiolabeled compound.
Future Perspectives and Emerging Research Directions for 7 Iodobenzo D Thiazol 6 Amine
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The future development of 7-Iodobenzo[d]thiazol-6-amine and its derivatives is contingent upon the availability of efficient and sustainable synthetic methodologies. While classical methods for benzothiazole (B30560) synthesis, such as the Jacobson cyclisation, provide a foundational approach, emerging research is focused on overcoming limitations related to harsh reaction conditions, limited substrate scope, and environmental impact. nih.gov Future synthetic strategies are expected to prioritize green chemistry principles, including the use of less hazardous solvents, atom economy, and energy-efficient processes.
Key areas for future development include:
Catalytic C-H Activation: Direct functionalization of the benzothiazole core through C-H activation would represent a significant advancement, minimizing the need for pre-functionalized starting materials and reducing the number of synthetic steps.
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Developing flow-based routes to this compound could enable more rapid and efficient production for screening and development.
Photoredox Catalysis: The use of visible light to drive chemical reactions offers a mild and sustainable alternative to traditional thermal methods. This approach could be explored for the key cyclization or substitution steps in the synthesis of the target compound.
These advanced synthetic methods aim to not only improve the efficiency and yield of this compound synthesis but also to facilitate the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.
Advanced Computational Approaches for Predictive Modeling and Design
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling the rational design of new therapeutic agents and the prediction of their biological activities. For this compound, advanced computational approaches will be crucial in guiding its future development.
Molecular docking studies can be employed to predict the binding modes and affinities of this compound derivatives with various biological targets. nih.gov For instance, based on studies of similar benzothiazole-containing molecules, potential targets could include enzymes like NRH: quinone oxidoreductase 2 (NQO2), which is implicated in cancer and inflammation, or the HER enzyme, a key target in cancer therapy. nih.govnih.gov These computational models can help prioritize which derivatives to synthesize, saving time and resources.
Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies can establish mathematical relationships between the chemical structure of the derivatives and their biological activity. This allows for the prediction of the potency of novel, unsynthesized compounds. In conjunction with docking, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can forecast the drug-like properties of designed molecules, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process. dntb.gov.ua
| Computational Approach | Objective | Potential Application for this compound |
|---|---|---|
| Molecular Docking | Predict binding affinity and orientation of a ligand to a target protein. | Identify potential biological targets (e.g., kinases, oxidoreductases) and guide the design of more potent inhibitors. nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Correlate chemical structure with biological activity. | Predict the biological activity of novel derivatives before synthesis. |
| ADMET Prediction | Forecast pharmacokinetic and toxicity properties. | Prioritize compounds with better drug-like characteristics, such as oral bioavailability and lower toxicity. dntb.gov.ua |
| Molecular Dynamics (MD) Simulations | Simulate the movement of atoms and molecules to understand the stability of ligand-protein complexes. | Assess the stability of the binding of this compound derivatives to their targets over time. |
Exploration of New Biological Targets and Disease Indications
The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. While the specific biological activities of this compound are not yet extensively characterized, research on related compounds provides a roadmap for future investigations.
Derivatives of the benzothiazole core have shown promise as:
Anticancer Agents: Some benzothiazole derivatives have been investigated as inhibitors of enzymes crucial for cancer cell proliferation, such as NQO2, and have been shown to interact with DNA. nih.govnih.gov Others have been found to regulate cellular pathways relevant to human papillomavirus (HPV)-induced cervical cancer. nih.gov
Anti-inflammatory Agents: Through the inhibition of targets like NQO2, benzothiazole-based compounds may help to minimize oxidative damage associated with neuroinflammation. nih.gov
Neuroprotective Agents: The benzothiazole structure is present in Riluzole, a drug used in the treatment of amyotrophic lateral sclerosis (ALS). nih.gov Furthermore, the ability of some benzothiazoles to penetrate the blood-brain barrier opens up possibilities for their use in treating central nervous system disorders. nih.gov
Future research should involve broad-based biological screening of this compound and its analogs against panels of kinases, proteases, and other enzymes implicated in various diseases.
| Potential Biological Target | Associated Disease Indication | Rationale Based on Related Compounds |
|---|---|---|
| NRH: Quinone Oxidoreductase 2 (NQO2) | Cancer, Neuroinflammation | Benzothiazole analogs have been developed as potent NQO2 inhibitors. nih.gov |
| HER Enzyme Family (e.g., EGFR) | Breast Cancer, Lung Cancer | Computational studies suggest benzo[d]thiazol-2-amine derivatives have strong binding affinities to the HER enzyme. nih.gov |
| DNA | Cancer | Molecular docking studies indicate potential for effective interaction with DNA. nih.gov |
| c-Jun N-terminal Kinases (JNK) | Neurodegenerative Disorders, Inflammation | Thiazole (B1198619) derivatives have been identified as novel JNK inhibitors. researchgate.net |
| HPV Oncoprotein E7 Cellular Pathway | Cervical Cancer | Certain benzothiazole derivatives have been shown to regulate this pathway. nih.gov |
Integration of Omics Data for Systems-Level Understanding
To fully elucidate the biological effects of this compound, a systems-level approach is necessary. The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic view of the cellular response to the compound. nih.govnih.gov This approach moves beyond a single target and helps to understand the broader impact on cellular networks and pathways. researchgate.net
For example, treating cancer cells with this compound and subsequently performing transcriptomic analysis (e.g., RNA-Seq) could reveal changes in the expression of thousands of genes. Proteomic analysis could then identify corresponding changes in protein levels, while metabolomics could uncover alterations in cellular metabolism. nih.gov Integrating these datasets can help to identify the mechanism of action, uncover potential off-target effects, and discover biomarkers that could predict patient response in future clinical settings. nih.govresearchgate.net
Challenges and Opportunities in Translating Research Findings to Clinical Applications
The path from a promising compound in the lab to an approved clinical therapy is long and fraught with challenges. For this compound, key hurdles will include optimizing its potency and selectivity for the desired biological target while minimizing off-target effects. The pharmacokinetic properties of the molecule, such as its absorption, distribution, metabolism, and excretion (ADME), will need to be fine-tuned to ensure it reaches its target in the body in sufficient concentration and for an appropriate duration.
Despite these challenges, significant opportunities exist. The presence of the iodine atom is particularly noteworthy. It can serve as a handle for further chemical modification or for the introduction of a radioactive isotope of iodine. This creates the opportunity to develop the compound not only as a therapeutic agent but also as a diagnostic imaging agent (e.g., for PET or SPECT scans) or a targeted radiopharmaceutical, embodying a "theranostic" approach. The potential for some benzothiazoles to cross the blood-brain barrier also presents a major opportunity for developing treatments for neurological diseases. nih.gov
Interdisciplinary Collaboration in Medicinal Chemistry and Radiopharmaceutical Sciences
The unique structure of this compound makes it an ideal candidate for interdisciplinary collaboration, particularly between medicinal chemists and radiopharmaceutical scientists. The iodine atom can be replaced with a radionuclide, such as Iodine-123, Iodine-124, or Iodine-131.
This collaboration could lead to the development of:
Radiotracers for Imaging: By labeling the compound with a positron-emitting isotope like Iodine-124, it could be used as a PET tracer to visualize and quantify its biological target in living subjects. This is invaluable for drug development, as it can confirm target engagement and help in dose selection for therapeutic trials. The use of benzothiazoles as PET imaging agents for Alzheimer's disease diagnosis has already set a precedent in this area. nih.gov
Targeted Radioligand Therapy: If labeled with a beta- or alpha-emitting isotope like Iodine-131, the compound could be used to selectively deliver radiation to diseased tissues (e.g., tumors) that express the target protein, minimizing damage to healthy surrounding tissues.
This synergistic approach requires close collaboration. Medicinal chemists would focus on optimizing the core structure for target affinity and selectivity, while radiopharmaceutical scientists would develop efficient radiolabeling methods and conduct preclinical and clinical imaging and therapy studies. Such a partnership could significantly accelerate the translation of this compound from a laboratory curiosity to a clinically relevant molecule.
Q & A
Basic: What synthetic strategies are effective for preparing 7-Iodobenzo[D]thiazol-6-amine?
Answer:
A common approach involves functionalizing the benzo[d]thiazole core via electrophilic aromatic substitution or transition-metal-catalyzed iodination. For example:
- Diazotization and Halogenation: Starting from 6-nitrobenzo[d]thiazol-2-amine (), diazotization followed by treatment with KI under acidic conditions can introduce iodine at the 7-position. This mirrors methods used for brominated analogs (e.g., ).
- Direct Iodination: Using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., FeCl₃) in solvents like DCM or DMF. Reaction conditions (temperature, stoichiometry) must be optimized to avoid over-iodination.
Key Considerations:
- Purification via column chromatography (e.g., cyclohexane/ethyl acetate gradients) or recrystallization (methanol/water) is critical due to potential byproducts .
- Yields vary (45–70%) depending on the electron density of the aromatic ring and steric hindrance.
Basic: How is this compound characterized structurally?
Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: The iodine substituent deshields adjacent protons, causing distinct splitting patterns (e.g., doublets for H-5 and H-8 in ).
- ¹³C NMR: The iodine atom induces significant downfield shifts (e.g., C-7 at ~90–100 ppm).
- Mass Spectrometry (ESI–MS): Confirms molecular weight (e.g., [M+H]+ for C₇H₆IN₂S: 292.95 g/mol) and isotopic patterns characteristic of iodine .
- X-ray Crystallography (if crystalline): SHELX software ( ) can resolve bond lengths/angles, confirming regioselectivity of iodination .
Advanced: How do structural modifications at the 7-position influence biological activity?
Answer:
- Electron-Withdrawing Effects: The iodine atom’s electronegativity enhances hydrogen-bonding potential with biological targets (e.g., enzyme active sites), as seen in topoisomerase II inhibitors ().
- Steric Effects: Bulky substituents at C7 can hinder binding to hydrophobic pockets. For example, replacing iodine with smaller halogens (Cl, F) in benzothiazole derivatives alters IC₅₀ values by 2–3 orders of magnitude .
- Case Study: In fluorophore synthesis (), iodine’s heavy atom effect enhances intersystem crossing, improving fluorescence quantum yield for imaging applications.
Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Answer:
- Control Experiments: Ensure purity (>95% by HPLC) to rule out impurities influencing activity (e.g., ’s hydrazine byproducts).
- Dose-Response Studies: Test compounds across a wide concentration range (nM–μM) to identify true IC₅₀ values.
- Computational Docking: Use software like AutoDock to model interactions with targets (e.g., ATP-binding sites in topoisomerases). Compare results with crystallographic data ( ) .
Advanced: What computational methods predict the reactivity of this compound in nucleophilic substitution?
Answer:
- Density Functional Theory (DFT): Calculate Fukui indices to identify electrophilic centers. The C7 iodine atom shows high electrophilicity, making it susceptible to SNAr reactions.
- Molecular Dynamics (MD): Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to predict reaction pathways.
- Case Study: In , fluoroethoxy substitution at C6 was guided by computational predictions of steric accessibility .
Basic: How can reaction conditions be optimized for higher yields in iodination?
Answer:
- Catalyst Screening: Test Lewis acids (FeCl₃, AlCl₃) or iodine sources (NIS vs. I₂).
- Solvent Optimization: Polar aprotic solvents (DMF, DMSO) enhance iodine solubility, while DCM minimizes side reactions.
- Temperature Control: Maintain 0–5°C during diazotization () to prevent decomposition.
- Workflow: Use Design of Experiments (DoE) to vary parameters (stoichiometry, time) and identify optimal conditions via HPLC monitoring .
Advanced: What role does this compound play in developing fluorescent probes?
Answer:
- Mechanism: The iodine atom’s heavy atom effect enhances spin-orbit coupling, increasing triplet-state population for aggregation-induced emission (AIE) probes.
- Application: In , styryl-modified benzothiazoles exhibit red-shifted emission (~550 nm) suitable for β-galactosidase detection in live cells.
- Synthesis Tip: Introduce fluorophores via Suzuki-Miyaura coupling at C6 (e.g., 4-methoxystyrene in ) .
Advanced: How is this compound utilized in enzyme inhibition studies?
Answer:
- Topoisomerase II Inhibition: In F-labeled analogs act as competitive ATP inhibitors. Radiolabeling (e.g., ¹⁸F) enables PET imaging to study inhibitor localization.
- Kinase Assays: Use fluorescence polarization (FP) assays to measure binding affinity. IC₅₀ values correlate with iodine’s electronegativity enhancing target engagement .
Basic: How to address stability issues during storage?
Answer:
- Light Sensitivity: Store in amber vials under inert gas (Ar) to prevent photodeiodination.
- Moisture Control: Use desiccants (silica gel) and avoid aqueous buffers unless immediately needed.
- Temperature: Long-term storage at –20°C in DMSO aliquots () minimizes degradation .
Advanced: What in silico tools predict pharmacokinetic properties of this compound derivatives?
Answer:
- ADMET Prediction: Tools like SwissADME estimate logP (~2.5), suggesting moderate blood-brain barrier permeability.
- Metabolism: CYP450 enzymes (e.g., CYP3A4) may deiodinate the compound; verify via microsomal assays ( ).
- Toxicity: ProTox-II predicts hepatotoxicity risk, guiding structural modifications (e.g., adding hydrophilic groups at C2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
